![molecular formula C24H24N6O4S B2479306 N-(2,5-二甲基苯基)-2-[[5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-4-(4-甲氧基苯基)-1,2,4-三唑-3-基]硫代]乙酰胺 CAS No. 852152-92-2](/img/structure/B2479306.png)
N-(2,5-二甲基苯基)-2-[[5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-4-(4-甲氧基苯基)-1,2,4-三唑-3-基]硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学研究应用
1. 抗炎镇痛剂的开发
已合成具有与给定化学品相似的结构特征的化合物,以用于其作为抗炎镇痛剂的潜在用途。这些衍生自维斯那金酮和凯林酮的化合物显示出显着的 COX-2 抑制、镇痛和抗炎活性,表明它们在相关疾病的药物开发中具有潜力 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。
2. 抗菌应用
已研究具有嘧啶-三唑结构的衍生物的抗菌特性。由吗啉-3-酮分子合成的新型衍生物对选定的细菌和真菌菌株显示出抗菌活性,表明这些化合物在开发新的抗菌剂中具有潜力 (Majithiya 和 Bheshdadia,2022)。
3. 放射药物开发
结构与查询化合物相似的吡唑并[1,5-a]嘧啶乙酰胺已被报告为转运蛋白 (18 kDa) 的选择性配体,并被合成用于正电子发射断层扫描 (PET) 成像。这突出了它们在神经和炎症性疾病诊断工具开发中的潜在应用 (Dollé 等,2008)。
4. 抗肿瘤活性
已合成具有与查询化合物相似的结构的噻吩并[3,2-d]嘧啶和噻吩并三唑嘧啶衍生物,并评估了它们的抗肿瘤活性。这些化合物对各种人类癌细胞系表现出有效的抗癌活性,表明它们在癌症治疗中的潜力 (Hafez 和 El-Gazzar,2017)。
5. 认知增强剂的开发
结构上与查询化合物相关的化合物(特别是 N-(2,6-二甲基苯基)-2-(2-氧代-1-吡咯烷基)乙酰胺)的代谢物被研究了其作为认知增强剂的潜力。对人类尿液中这些代谢物的研究提供了对该药物的生物转化及其在增强认知功能中的潜在应用的见解 (藤牧、桥本、须藤和立泽,1990)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-14-4-5-15(2)19(10-14)26-22(32)13-35-24-29-28-20(11-16-12-21(31)27-23(33)25-16)30(24)17-6-8-18(34-3)9-7-17/h4-10,12H,11,13H2,1-3H3,(H,26,32)(H2,25,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRZPUCWVLXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。